2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine
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Overview
Description
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is a heterocyclic compound that belongs to the benzimidazole family. This compound is known for its unique structure, which combines a pyrazine ring with a benzimidazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to various changes that contribute to their pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzimidazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse pharmacological activities .
Biochemical Analysis
Metabolic Pathways
The metabolic pathways that 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently documented .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The next step involves the addition of propargylamine to the acetylenes obtained in the previous step, leading to the formation of N-propargylenaminones.
Intramolecular Cyclization: Finally, the intramolecular cyclization of the prepared propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), resulting in the formation of the desired pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halides or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole: Lacks the methyl group at the 2-position.
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-6-amine: Differs in the position of the amine group.
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazol-8-amine: Lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the amine group at the 8-position can significantly impact its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-4-5-15-10-3-2-8(12)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZAFJIVSFWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=NC3=C2C=CC(=C3)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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